1,1,1-Propanetricarboxylate

Description

Contextualizing 1,1,1-Propanetricarboxylate within the Broader Family of Aliphatic Tricarboxylic Acids

Aliphatic carboxylic acids are organic compounds where a carboxyl group is attached to a non-aromatic hydrocarbon chain. britannica.com They are classified based on the number of carboxyl groups present, such as monocarboxylic, dicarboxylic, and tricarboxylic acids. researchgate.netresearchgate.net Tricarboxylic acids, possessing three carboxyl groups, are pivotal in various biological and chemical processes. wikipedia.org

The most prominent example within this family is citric acid (2-hydroxy-1,2,3-propanetricarboxylic acid), a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for energy production in aerobic organisms. britannica.comwikipedia.org Another significant member is 1,2,3-propanetricarboxylic acid (tricarballylic acid), known for its role as an inhibitor of the enzyme aconitase. unacademy.comwikipedia.org In this context, this compound represents a structural variation whose properties and functions are largely unexplored compared to its relatives.

Historical Perspectives and Early Inquiries into Carboxylate Functionality in Chemical Systems

The scientific journey into the world of carboxylates has been a long and transformative one. Early studies often focused on isolating and identifying these acidic compounds from natural sources. A pivotal moment in the history of bio-organic chemistry was the elucidation of the citric acid cycle in the 1930s by Sir Hans Adolf Krebs, which highlighted the central role of tricarboxylic acids in metabolism. britannica.com This discovery opened the floodgates for extensive research into the synthesis, reactivity, and biological significance of various carboxylates. However, this historical focus on biologically active isomers has left compounds like this compound largely on the periphery of scientific investigation.

Significance of Positional Isomerism in Propanetricarboxylic Acid Research

Positional isomers are compounds that share the same molecular formula and functional groups but differ in the position of the functional groups on the carbon skeleton. europa.eu The case of propanetricarboxylic acid isomers starkly illustrates the profound impact of this structural difference on chemical and biological properties.

The well-documented inhibitory effect of 1,2,3-propanetricarboxylic acid on the enzyme aconitase is a direct consequence of its specific spatial arrangement of carboxyl groups, which allows it to bind to the enzyme's active site. unacademy.comwikipedia.org This interaction blocks the conversion of citrate (B86180) to isocitrate in the Krebs cycle. unacademy.com The absence of a hydroxyl group distinguishes it from citric acid, the natural substrate of aconitase. wikipedia.org The distinct positioning of the three carboxyl groups in the 1,1,1-isomer suggests that its interaction with biological systems, if any, would be fundamentally different. This highlights how a simple shift in the location of a functional group can dramatically alter a molecule's biological role.

Current Research Trends and Foundational Gaps in this compound Studies

A comprehensive review of current chemical literature reveals a significant lack of research focused on this compound. While its existence is noted in chemical databases and some theoretical properties have been calculated, there is a dearth of experimental studies on its synthesis, reactivity, and potential applications. nih.govnih.gov This stands in stark contrast to the extensive research on its 1,2,3-isomer and citric acid.

This "foundational gap" can be attributed to several factors. The historical focus on naturally occurring and biologically active compounds has likely diverted attention from this seemingly "unnatural" isomer. Furthermore, the synthesis of gem-tricarboxylic acids can be challenging. The primary research trend in tricarboxylic acid chemistry continues to be centered on the intermediates of the TCA cycle and their roles in various physiological and pathological conditions. nih.govnih.gov The study of this compound, therefore, represents an untapped area of research with the potential for new discoveries in chemical synthesis and reactivity.

Detailed Research Findings

Due to the limited research on this compound, detailed experimental findings are not available. However, computational data from chemical databases provide some insight into its basic properties.

Table 1: Computed Properties of 1,1,1-Propanetricarboxylic Acid and its Isomers This table presents computationally derived data and may not reflect experimentally determined values.

| Property | 1,1,1-Propanetricarboxylic Acid | 1,2,3-Propanetricarboxylic Acid | Citric Acid (2-hydroxy-1,2,3-propanetricarboxylic acid) |

|---|---|---|---|

| Molecular Formula | C₆H₈O₆ | C₆H₈O₆ | C₆H₈O₇ |

| Molecular Weight ( g/mol ) | 176.12 nih.gov | 176.124 unacademy.com | 192.124 |

| IUPAC Name | propane-1,1,1-tricarboxylic acid nih.gov | propane-1,2,3-tricarboxylic acid unacademy.com | 2-hydroxypropane-1,2,3-tricarboxylic acid |

| Synonyms | Propanetricarboxylic acid nih.gov | Tricarballylic acid, Carballylic acid unacademy.com | - |

| Computed XLogP3 | - | -0.9 | -1.7 |

| Topological Polar Surface Area (Ų) | 111.9 | 111.9 | 132 |

| Hydrogen Bond Donor Count | 3 | 3 | 4 |

| Hydrogen Bond Acceptor Count | 6 | 6 | 7 |

| Rotatable Bond Count | 3 | 4 | 5 |

Data sourced from PubChem and other chemical databases.

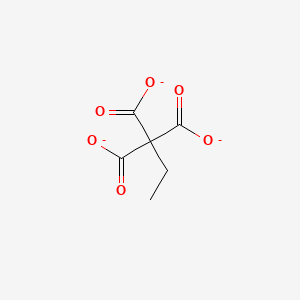

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5O6-3 |

|---|---|

Molecular Weight |

173.1 g/mol |

IUPAC Name |

propane-1,1,1-tricarboxylate |

InChI |

InChI=1S/C6H8O6/c1-2-6(3(7)8,4(9)10)5(11)12/h2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/p-3 |

InChI Key |

CEGRHPCDLKAHJD-UHFFFAOYSA-K |

Canonical SMILES |

CCC(C(=O)[O-])(C(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Theoretical and Computational Investigations of 1,1,1 Propanetricarboxylate

Quantum Mechanical Studies of Molecular Structure and Conformation

Quantum mechanics (QM) forms the bedrock of modern computational chemistry, allowing for the calculation of molecular properties by solving the Schrödinger equation. researchgate.net For molecules like 1,1,1-propanetricarboxylate, QM methods, particularly Density Functional Theory (DFT), are employed to determine stable conformations, the energetics of bond rotations, and the influence of internal forces like hydrogen bonding. researchgate.net

The flexibility of this compound is primarily dictated by the rotation around its single bonds. The energy required to rotate around a specific bond is known as the torsional barrier. Computational methods can map this energy landscape to identify low-energy, stable conformations and the transition states between them.

For the analogous molecule, citric acid, conformational searches using both molecular mechanics and DFT have been performed to identify its most stable structures. researchgate.net Studies have shown that the conformational preferences of citric acid are highly dependent on its protonation state and the surrounding environment (gas phase vs. aqueous solution). researchgate.netrsc.org In one study, DFT calculations were used to compare the relative energies of different conformers, revealing that two primary conformations, trans,trans and gauche,trans, are nearly equivalent in energy. nih.gov The rotation of the carboxyl groups is a key factor, with energy barriers separating different arrangements. For instance, the barrier to rotate a carboxylic acid group from its preferred syn conformation to the higher-energy anti conformation can be significant, on the order of 11-14 kcal/mol, though this is reduced in a solvated environment. nih.gov

Table 1: Illustrative Conformational Energy Data for Citric Acid (Analog) This table, based on findings for citric acid, illustrates how computational methods can determine the relative stability of different molecular arrangements.

| Conformer | Calculation Method | Relative Energy (kcal/mol) | Reference |

| trans,trans | DFT | 0.0 | nih.gov |

| gauche,trans | DFT | ~0.0 | nih.gov |

| syn (Carboxyl) | QM (Gas Phase) | 0.0 | nih.gov |

| anti (Carboxyl) | QM (Gas Phase) | 5.24 - 7.14 | nih.gov |

| anti (Carboxyl) | QM (Implicit Solvent) | ~2.0 - 3.0 | nih.gov |

This data is for citric acid and its functional groups, used here to illustrate the type of results obtained from conformational analysis.

Intramolecular hydrogen bonds (IMHBs) can significantly influence a molecule's conformation and reactivity by creating stable ring-like structures. frontiersin.org In this compound, and more explicitly in its protonated acid form or in analogs like citric acid, the carboxyl and hydroxyl groups can act as both hydrogen bond donors and acceptors. nih.gov

Analysis of Torsional Barriers and Conformational Preferences

Electronic Structure and Reactivity Predictions for this compound

The arrangement of electrons in a molecule dictates its chemical reactivity. Computational methods allow for the visualization and analysis of this electronic landscape, predicting where a molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability; a smaller gap generally implies higher reactivity. frontiersin.orgmdpi.com

For citric acid, FMO analysis has been used to understand its reactivity. In one study, the HOMO orbitals were found to be located on two of the carboxyl groups, indicating these sites can donate electrons in electrophilic reactions. mdpi.com The HOMO-LUMO energy gap (ΔE) serves as a key parameter derived from these calculations.

Table 2: Illustrative Frontier Molecular Orbital Data for Citric Acid (Analog) This table provides sample data for citric acid, demonstrating the outputs of an FMO analysis.

| Parameter | Description | Illustrative Value (Hartree) | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.34735 | mdpi.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.17809 | mdpi.com |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | 0.16926 | mdpi.com |

Data is for citric acid and is presented for illustrative purposes.

An Electrostatic Potential Surface (EPS or MESP) map is a visual tool that illustrates the charge distribution of a molecule. frontiersin.org It is mapped onto the electron density surface, with colors indicating different potential values: red typically signifies regions of negative electrostatic potential (electron-rich, attractive to electrophiles), while blue indicates positive potential (electron-poor, attractive to nucleophiles). unica.itacs.org

For citric acid, EPS maps show that the oxygen atoms of the carboxyl and hydroxyl groups are regions of high negative potential (colored red or orange), making them likely sites for interaction with cations or electrophiles. researchgate.netresearchgate.net Conversely, the hydrogen atoms of these groups are regions of positive potential. unica.it These maps provide valuable insights into intermolecular interactions, such as how the molecule will orient itself when approaching another molecule or a crystal surface. researchgate.netrsc.org

Frontier Molecular Orbital (FMO) Analysis

Molecular Dynamics Simulations and Solvation Effects on this compound

While quantum mechanics is excellent for analyzing single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, especially in a complex environment like a solution. MD simulations model the movements of atoms and molecules based on classical mechanics and a set of parameters known as a force field. auburn.edu

For a charged species like this compound, MD simulations are essential for understanding its solvation, i.e., how it interacts with solvent molecules like water. Studies on citric acid in aqueous environments have been performed to investigate its adsorption onto surfaces and its interaction with water. rsc.orgacs.org These simulations show that water molecules form a structured hydration shell around the citrate (B86180) ion, with strong hydrogen bonds between the carboxylate groups and water. frontiersin.org The simulations can track the formation and breaking of these hydrogen bonds over time, revealing the dynamic nature of solvation. chemrxiv.org Furthermore, MD simulations can calculate properties like adsorption energies onto surfaces and diffusion coefficients within a solution. researchgate.net

Computational Predictions of Spectroscopic Signatures of this compound and Its Derivatives

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. nih.gov Methods like Density Functional Theory (DFT) are widely used to calculate the electronic structure of molecules, from which various spectroscopic signatures can be derived. wikipedia.orgbiointerfaceresearch.com These theoretical predictions are invaluable for identifying compounds, understanding their structural characteristics, and interpreting complex experimental spectra. nih.gov The process typically involves optimizing the molecule's geometry and then calculating properties such as vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Visible). biointerfaceresearch.comscience.gov

For this compound, computational models can predict its key spectroscopic features based on its molecular structure, which consists of a central quaternary carbon bonded to an ethyl group and three carboxylate groups. nih.govnih.gov While specific, in-depth computational studies exclusively focused on this compound are not extensively detailed in published literature, predictions can be reliably made based on the known effects of its functional groups.

Predicted Infrared (IR) and Raman Spectroscopy Data

Vibrational spectroscopy is sensitive to the specific bonds within a molecule. DFT calculations can predict the frequencies at which these bonds will vibrate. For the this compound anion, the most prominent features are expected to arise from the carboxylate (COO⁻) groups.

Carboxylate Group Vibrations: The three carboxylate groups dominate the IR spectrum. Strong asymmetric stretching vibrations are predicted in the 1550-1620 cm⁻¹ region, while symmetric stretching vibrations would appear in the 1380-1450 cm⁻¹ range.

C-H and C-C Vibrations: The ethyl group (-CH₂CH₃) would produce characteristic C-H stretching vibrations just below 3000 cm⁻¹ and various bending (scissoring, wagging) vibrations between 1375 cm⁻¹ and 1470 cm⁻¹. C-C bond stretching vibrations are generally weaker and appear at lower wavenumbers.

A summary of theoretically predicted key vibrational frequencies is presented below.

Interactive Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Functional Group |

| Asymmetric Carboxylate Stretch (νₐₛ) | 1550 - 1620 | Strong | -COO⁻ |

| C-H Bending (Scissoring) | 1450 - 1470 | Medium | -CH₂- |

| Symmetric Carboxylate Stretch (νₛ) | 1380 - 1450 | Strong | -COO⁻ |

| C-H Bending (Umbrella) | 1375 - 1385 | Medium | -CH₃ |

| C-O Stretching | 1200 - 1300 | Medium-Strong | C-O |

| C-C Stretching | 1000 - 1200 | Weak-Medium | C-C |

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H (proton) and ¹³C (carbon).

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple, showing signals corresponding to the ethyl group. The methylene (B1212753) (-CH₂) protons, being adjacent to the highly electron-withdrawing quaternary carbon bearing three carboxylate groups, would be significantly deshielded and appear as a quartet at a downfield chemical shift. The methyl (-CH₃) protons would appear as an upfield triplet.

¹³C NMR: The carbon NMR spectrum would show four distinct signals: one for the methyl carbon, one for the methylene carbon, one for the central quaternary carbon, and one for the three equivalent carboxylate carbons. The quaternary and carboxylate carbons are expected to be the most downfield due to the direct attachment of electronegative oxygen atoms.

Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity (¹H) |

| ¹H | Methyl (-CH₃) | 1.0 - 1.3 | Triplet (t) |

| ¹H | Methylene (-CH₂) | 2.5 - 2.9 | Quartet (q) |

| ¹³C | Methyl (-CH₃) | 10 - 15 | N/A |

| ¹³C | Methylene (-CH₂) | 35 - 45 | N/A |

| ¹³C | Quaternary Carbon (C) | 55 - 65 | N/A |

| ¹³C | Carboxylate (-COO⁻) | 175 - 185 | N/A |

Predicted UV-Visible Spectroscopy Data

Saturated carboxylates are known to exhibit weak electronic transitions in the ultraviolet region of the spectrum. Computational methods like Time-Dependent DFT (TD-DFT) are used to predict these electronic absorptions. nih.govchemrxiv.org For this compound, a weak absorption band corresponding to an n→π* (non-bonding to anti-bonding pi orbital) transition of the carboxylate groups is expected.

Interactive Table: Predicted UV-Visible Absorption for this compound

| Transition Type | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

| n→π* | 205 - 220 | Low (< 100 M⁻¹cm⁻¹) |

Spectroscopic Predictions for Derivatives

Computational predictions can be extended to derivatives of this compound, such as its esters (e.g., trimethyl this compound). Derivatization significantly alters the spectroscopic signatures:

IR Spectroscopy: Esterification of the carboxylate groups to form ester groups (-COOR) would cause the strong C=O stretching vibration to shift to a higher wavenumber, typically around 1730–1750 cm⁻¹.

NMR Spectroscopy: In an ester derivative like trimethyl this compound, the ¹H NMR spectrum would show an additional sharp singlet for the three equivalent methoxy (B1213986) (-OCH₃) protons, typically in the 3.6-3.8 ppm range. The ¹³C NMR would also show a new signal for the methoxy carbons around 50-55 ppm.

These computational predictions serve as a fundamental basis for the structural elucidation and characterization of this compound and its related compounds.

Synthetic Methodologies for 1,1,1 Propanetricarboxylate and Its Precursors

Strategies for Carbon-Carbon Bond Formation Leading to the 1,1,1-Propanetricarboxylate Backbone

The construction of the C(CH₂)(COOH)₃ backbone is a key challenge in the synthesis of 1,1,1-propanetricarboxylic acid and its esters. Methodologies for achieving this typically involve nucleophilic additions to carbonyl compounds or alkylation of activated methylene (B1212753) groups.

Ester condensations, such as the Claisen condensation, are fundamental reactions for carbon-carbon bond formation. In a Claisen condensation, an ester enolate acts as a nucleophile, attacking the carbonyl group of another ester molecule. masterorganicchemistry.comlibretexts.org This process results in the formation of a β-keto ester. masterorganicchemistry.comlibretexts.org While a standard Claisen condensation joins two ester molecules, variations of this reaction can be adapted for the synthesis of more complex structures. For instance, a crossed Claisen condensation involves two different ester partners. masterorganicchemistry.com

The Dieckmann condensation, an intramolecular version of the Claisen condensation, is particularly useful for forming five- or six-membered rings from diesters. masterorganicchemistry.com Although not directly producing the acyclic this compound structure, the principles of enolate generation and nucleophilic acyl substitution are central.

The acyloin condensation offers another route, involving the reductive coupling of two carboxylic acid esters in the presence of sodium metal to form an α-hydroxy ketone. wiley.combspublications.net This method is particularly effective for forming cyclic structures from diesters. bspublications.net

More advanced methods, such as the titanium-mediated crossed Claisen condensation between ketene (B1206846) silyl (B83357) acetals and acid chlorides, can produce α,α-dialkylated β-keto esters, which are structurally related to the target tricarboxylate. organic-chemistry.org

Alkylation of enolates derived from malonic esters is a powerful strategy for building up the carbon skeleton required for this compound. The reaction of di-tert-butyl malonate with ethyl bromoacetate, for example, yields a tricarboxylate ester. srce.hr Similarly, the Michael condensation of di-tert-butyl malonate with ethyl acrylate (B77674) can lead to the formation of a propanetricarboxylate derivative. srce.hr

A multi-step sequence starting from a monocarboxylic acid can also be employed. This involves reduction of the acid to an alcohol, conversion to a bromide, and subsequent reaction with sodio malonic ester to form a monoalkylated malonic ester. A Michael condensation of this intermediate with diethyl fumarate, followed by saponification and decarboxylation, yields a tricarballylic acid derivative. google.com

Phase transfer catalysis has been utilized for the alkylation of active methylene compounds, such as in the preparation of activated cyclopropanes, demonstrating a versatile method for C-C bond formation that could be adapted for tricarboxylate synthesis. acs.org Furthermore, the alkylation of lithiated dimethyl tartrate acetonides with various alkyl halides has been shown to produce monoalkylated tartrates with high diastereoselectivity. beilstein-journals.org

One-pot syntheses have also been developed. For example, the reaction of nitroalkanes with trimethyl trans-aconitate in the presence of a base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) can yield alkylated methyl tricarboxylate derivatives. researchgate.net

Ester Condensation Approaches

Functional Group Interconversions for Carboxylate Introduction

Often, the synthesis of the carbon backbone does not directly yield the three carboxylate groups. In these cases, functional group interconversions are necessary. For example, a precursor containing nitrile groups can be hydrolyzed to the corresponding carboxylic acids. The self-condensation of ethyl cyanoacetate (B8463686) under certain conditions can lead to products that, upon hydrolysis, would yield tricarboxylic acids. chemprob.org

A notable green chemistry approach involves the selective defunctionalization of citric acid, which already contains the tricarboxylate motif. rsc.orguantwerpen.be This process typically involves a one-pot dehydration-hydrogenation sequence to remove the hydroxyl group, converting citric acid into tricarballylic acid (propane-1,2,3-tricarboxylic acid). rsc.orguantwerpen.be This method avoids the need to construct the carbon skeleton from simpler precursors.

Isolation and Purification Techniques for this compound and Related Intermediates

The isolation and purification of this compound and its synthetic intermediates depend on their physical and chemical properties. Common techniques include:

Extraction: Following a reaction, the product is often extracted from the aqueous phase into an organic solvent. The ether extract can be washed with water, dried, and concentrated. google.com

Distillation: For volatile esters, such as triethyl 2-[ω-(p-chlorophenyl)hexyl] tricarballylate (B1239880), purification can be achieved by distillation under reduced pressure. google.com

Crystallization: The final tricarboxylic acid product can often be purified by crystallization. After saponification of the ester, acidification of the reaction mixture precipitates the triacid, which can then be collected by filtration, washed with water, and dried. google.com Recrystallization from a suitable solvent can further enhance purity.

Chromatography: Medium pressure liquid chromatography (MPLC) has been used to purify diastereomeric mixtures of tricarballylic acid derivatives. mdpi.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of valuable chemicals like this compound and its isomers. A prime example is the conversion of citric acid, a renewable feedstock, into tricarballylic acid. rsc.orguantwerpen.be

One reported method uses a dual catalytic system of H-Beta zeolite and palladium on carbon (Pd/C) in water as a green solvent. rsc.org This one-pot process involves the dehydration of citric acid to aconitic acid, followed by hydrogenation to tricarballylic acid, with yields up to 85%. rsc.org A challenge with this system is the leaching of aluminum from the zeolite framework by citric acid, which can be partially counteracted by realumination of the recycled catalyst. rsc.org

To address the stability issues of zeolite catalysts, alternative systems have been developed. A highly stable and efficient catalyst system using palladium supported on niobic acid (Pd/Nb₂O₅·nH₂O) has been shown to produce tricarballylic acid from citric acid in yields exceeding 90% over multiple runs. uantwerpen.be This method also operates under mild conditions and highlights the potential for developing robust and sustainable synthetic routes. uantwerpen.be

Reactivity and Reaction Mechanisms of 1,1,1 Propanetricarboxylate

Esterification Kinetics and Thermodynamics of 1,1,1-Propanetricarboxylic Acid

The esterification of 1,1,1-propanetricarboxylic acid, also known as tricarballylic acid, with alcohols is a reversible reaction that can be catalyzed by acids. organic-chemistry.orgtechnoarete.org The process involves the reaction of the three carboxylic acid groups with an alcohol to form the corresponding triester.

The kinetics of this esterification are influenced by several factors, including temperature, the molar ratio of reactants, and the presence of a catalyst. google.comresearchgate.net Increasing the temperature generally enhances the reaction rate. google.com A higher molar ratio of alcohol to acid can also drive the equilibrium towards the formation of the ester product. masterorganicchemistry.com

Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, accelerate the reaction by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. organic-chemistry.orgmasterorganicchemistry.com The mechanism proceeds through a tetrahedral intermediate. organic-chemistry.org

The thermodynamics of the esterification of carboxylic acids are characterized by the equilibrium constant (Keq). For many esterification reactions, the process is slightly endothermic. The change in enthalpy (ΔH°) for the esterification of carboxylic acids is generally a small positive value.

Table 1: Factors Affecting Esterification of 1,1,1-Propanetricarboxylic Acid

| Factor | Effect on Reaction Rate | Effect on Equilibrium |

| Temperature | Increases | Shifts according to van't Hoff equation |

| Catalyst | Increases | No effect |

| Reactant Ratio | Increases with excess alcohol | Shifts towards products with excess alcohol |

Nucleophilic Acyl Substitution Reactions Involving 1,1,1-Propanetricarboxylate Esters

Esters of 1,1,1-propanetricarboxylic acid can undergo nucleophilic acyl substitution reactions. vanderbilt.edu In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the substitution of the alkoxy group (-OR). masterorganicchemistry.com

The general mechanism involves two main steps: nucleophilic addition to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of the leaving group (the alkoxy group) to regenerate the carbonyl group. vanderbilt.edubyjus.com

Common nucleophiles that can react with this compound esters include:

Hydroxide ions (saponification): This reaction, carried out under basic conditions, leads to the formation of the carboxylate salt and the corresponding alcohol. masterorganicchemistry.com Subsequent acidification yields the carboxylic acid.

Amines (aminolysis): Reaction with ammonia (B1221849) or primary and secondary amines yields amides. vanderbilt.edu

Alcohols (transesterification): In the presence of an acid or base catalyst, one alcohol can be exchanged for another.

The reactivity of esters in nucleophilic acyl substitution is lower than that of acid chlorides and acid anhydrides but higher than that of amides. vanderbilt.edu The steric hindrance from the three ester groups in close proximity on the this compound structure might influence the reaction rate.

Electrophilic Aromatic Substitution with Activated Derivatives of this compound

Activated derivatives of 1,1,1-propanetricarboxylic acid, such as its acid chloride or anhydride (B1165640), can be used in electrophilic aromatic substitution reactions, particularly in Friedel-Crafts acylations. makingmolecules.com In this type of reaction, the aromatic ring acts as a nucleophile and attacks the electrophilic acylium ion generated from the activated derivative. masterorganicchemistry.com

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. dalalinstitute.com This is typically the rate-determining step. In the final step, a proton is lost from the ring, restoring aromaticity. masterorganicchemistry.com

For a Friedel-Crafts acylation using an activated derivative of this compound, a Lewis acid catalyst such as aluminum chloride (AlCl₃) is required to generate the acylium ion. makingmolecules.com The resulting product would be an aromatic ketone where the aromatic ring is attached to one of the carbonyl groups of the original tricarboxylic acid derivative.

The presence of substituents on the aromatic ring will influence the position of the incoming acyl group. Activating groups generally direct the substitution to the ortho and para positions, while deactivating groups direct it to the meta position. libretexts.orguci.edu

Mechanistic Insights into Bromination of this compound Derivatives

The bromination of derivatives of this compound can occur through different mechanisms depending on the specific derivative and reaction conditions.

For the free acid, bromination at the α-carbon is not a typical reaction as there are no α-hydrogens to be substituted. However, derivatives such as triethyl 3-bromo-1,1,1-propanetricarboxylate have been synthesized, indicating that bromination can occur at other positions in a modified starting material. echemi.compharmaffiliates.com

If an unsaturated derivative of this compound were used, electrophilic addition of bromine across the double bond would be the expected reaction.

In the context of aromatic derivatives, if a this compound derivative were attached to an aromatic ring, the bromination would proceed via an electrophilic aromatic substitution mechanism. makingmolecules.com The reaction would involve the activation of bromine with a Lewis acid to form a powerful electrophile, which is then attacked by the aromatic ring. makingmolecules.com The directing effects of the this compound substituent would determine the position of bromination on the aromatic ring.

Research into the oxidative bromination of organic compounds has explored various methods to generate electrophilic bromine species in situ, which could potentially be applied to derivatives of this compound. researchgate.net

Derivatization Strategies and Analogue Synthesis Based on 1,1,1 Propanetricarboxylate

Synthesis of Alkyl and Aryl Esters of 1,1,1-Propanetricarboxylate

The conversion of the carboxylic acid groups of 1,1,1-propanetricarboxylic acid into esters is a fundamental derivatization strategy. The resulting esters often exhibit altered solubility, reactivity, and biological activity compared to the parent acid.

Alkyl Esters: Standard esterification methods, such as Fischer esterification, can be employed by reacting 1,1,1-propanetricarboxylic acid with an excess of the desired alcohol under acidic catalysis. google.com Transesterification reactions, where an existing ester is reacted with a different alcohol, also provide a viable route. google.com An alcohol-mediated process using dialkyl carbonates can also produce mono-, di-, or tri-esters from the corresponding carboxylic acids. google.com A one-pot sequential dehydration-hydrogenation process has been explored for producing tricarballylate (B1239880) esters from citrate (B86180) esters, which could be adapted for this compound derivatives. kuleuven.be

Aryl Esters: The synthesis of aryl esters requires different approaches due to the lower nucleophilicity of phenols compared to alcohols. Direct synthesis from the carboxylic acid can be achieved under neutral conditions using triarylphosphites and N-iodosuccinimide, providing good to high yields for a range of carboxylic acids. rsc.org Another efficient, metal-free method involves the arylation of carboxylic acids with diaryliodonium salts, which is compatible with various functional groups and tolerates steric hindrance. nih.gov Palladium-catalyzed α-arylation of esters represents another advanced strategy for creating carbon-carbon bonds. mdpi.com

| Ester Type | Method | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Alkyl Ester | Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven reaction; often requires excess alcohol or water removal. | google.com |

| Alkyl Ester | Alcohol-mediated Carbonate Reaction | Dialkyl Carbonate, Alcohol | Can produce mono-, di-, or tri-esters without an extrinsic acid or base catalyst. | google.com |

| Aryl Ester | Phosphite-Mediated Esterification | Triarylphosphite, N-Iodosuccinimide (NIS) | Direct synthesis from carboxylic acids under neutral conditions. | rsc.org |

| Aryl Ester | Diaryliodonium Salt Arylation | Diaryliodonium Salt | Metal-free conditions with high yields and good functional group tolerance. | nih.gov |

Preparation of Amide, Anhydride (B1165640), and Acid Halide Derivatives

Further derivatization of the carboxyl groups can yield highly reactive intermediates like acid halides or stable products such as amides.

Acid Halides: 1,1,1-Propanetricarboxylic acid can be converted to the corresponding 1,1,1-propanetricarbonyl trihalide using standard halogenating agents. Thionyl chloride (SOCl₂) is commonly used for the synthesis of acid chlorides, while reagents like phosphorus tribromide (PBr₃) are used for acid bromides. chadsprep.com These acid halides are highly reactive and serve as crucial precursors for the synthesis of esters and amides. libretexts.org

Anhydrides: Symmetrical anhydrides can be prepared from carboxylic acids by dehydration at high temperatures. youtube.com For more controlled synthesis, a carboxylate salt can be reacted with an acid chloride in a nucleophilic acyl substitution. youtube.com A one-step method for synthesizing anhydrides directly from carboxylic acids involves using triphenylphosphine (B44618) oxide and oxalyl chloride under mild conditions. nih.gov

Amides: Amides are typically synthesized from more reactive carboxylic acid derivatives. The reaction of an acid chloride with ammonia (B1221849), a primary amine, or a secondary amine readily produces primary, secondary, or tertiary amides, respectively. libretexts.orglibretexts.org Similarly, acid anhydrides react with amines to form amides. libretexts.org Direct conversion of carboxylic acids to amides is also possible but often requires coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid and facilitate the reaction under milder conditions than high heat. chemistrysteps.comyoutube.com Various other coupling reagents, such as HBTU, can also be used effectively. organic-chemistry.org

| Derivative | Method | Typical Reagents | Key Features | Reference |

|---|---|---|---|---|

| Acid Chloride | Halogenation | Thionyl Chloride (SOCl₂) | Produces a highly reactive intermediate for further synthesis. | chadsprep.com |

| Anhydride | Carboxylate + Acid Chloride | Na-carboxylate, Acyl chloride | A versatile method for producing both symmetrical and mixed anhydrides. | youtube.com |

| Amide | From Acid Chloride | Ammonia or Amine (RNH₂, R₂NH) | A rapid and high-yield reaction. | libretexts.org |

| Amide | From Carboxylic Acid | Amine, Coupling Agent (e.g., DCC) | Allows for amide formation under mild conditions, avoiding high heat. | chemistrysteps.comyoutube.com |

Incorporation of Halogen Functionality (e.g., 3-Bromopropane-1,1,1-tricarboxylate)

A key derivative of this compound is its halogenated form, specifically triethyl-3-bromopropane-1,1,1-tricarboxylate (TBTC). This compound is not synthesized from 1,1,1-propanetricarboxylic acid itself, but rather through the alkylation of a related precursor.

More recent, improved processes achieve higher yields in a single step. These methods react triethyl methanetricarboxylate with 1,2-dibromoethane (B42909) in the presence of an inorganic base, such as potassium carbonate. google.comgoogle.com The reaction is carried out in a solvent mixture, with dimethylformamide (DMF) often used in combination with a co-solvent like an ether or ester (e.g., MTBE, ethyl acetate, THF), to achieve yields of 84% or higher. google.com This halogenated derivative serves as a versatile intermediate for introducing a three-carbon chain with a terminal ester functionality in more complex molecules. google.com

| Precursors | Base | Solvent System | Yield | Reference |

|---|---|---|---|---|

| Triethyl methanetricarboxylate, 1,2-dibromoethane | Sodium ethoxide | Not specified | 76% (overall, two stages) | google.com |

| Triethyl methanetricarboxylate, 1,2-dibromoethane | Potassium carbonate | DMF in admixture with co-solvents (e.g., MTBE, THF) | ≥ 84% | google.comgoogle.com |

Formation of Metal Salts and Their Structural Characterization

As a tricarboxylic acid, 1,1,1-propanetricarboxylic acid readily deprotonates to form the this compound trianion, which can form ionic salts with a variety of metal cations. nih.govnih.gov The specific properties and structures of these salts depend on the metal ion's size, charge, and coordination preference.

While specific structural studies on this compound salts are not widely documented, insights can be drawn from related polycarboxylate compounds like citrate (2-hydroxy-1,2,3-propanetricarboxylate) and 1,2,3-propanetricarboxylate. These anions are known to form stable salts with alkali metals (e.g., tri-sodium citrate) and act as chelating agents for other metal ions. cymitquimica.comamericanelements.com

Metal salts of polycarboxylic acids are often prepared as powders by precipitation from aqueous solutions, for instance, by mixing aqueous solutions of a soluble metal salt (e.g., CeCl₃) and the polycarboxylic acid and adjusting the pH. iucr.org Single crystals for structural analysis can sometimes be grown using hydrothermal recrystallization techniques. iucr.org Structural studies on cerium(III) 1,2,3-propanetricarboxylate have revealed a complex three-dimensional network where each carboxylate anion coordinates to five different cerium ions, and each nine-coordinate cerium atom is bound to multiple anions and water molecules. iucr.org It is plausible that this compound would form similarly complex and potentially polymeric structures with multivalent cations due to its ability to bridge multiple metal centers.

Generation of Functionalized Derivatives for Specific Research Applications

The derivatization of the this compound scaffold is primarily driven by the need for functionalized building blocks in medicinal chemistry and materials science.

A prominent application is the use of triethyl-3-bromopropane-1,1,1-tricarboxylate (TBTC) as a key intermediate in the synthesis of antiviral drugs. google.com It is used in the preparation of purine (B94841) derivatives, including the anti-herpes agents penciclovir (B1679225) and its oral prodrug form, famciclovir. tandfonline.com The synthesis involves the reaction of TBTC with 2-amino-6-chloropurine. tandfonline.com Similarly, it has been used as an alkylating agent to prepare N⁹-substituted guanine (B1146940) derivatives for medicinal applications. union.edu

Beyond pharmaceuticals, esters of polycarboxylic acids are widely investigated as plasticizers. Esters of the related 1,2,3-propanetricarboxylic acid (tricarballylic acid) are considered appealing bio-based plasticizers, suggesting a potential application for esters of 1,1,1-propanetricarboxylic acid. kuleuven.be The synthesis of various bis-(tributyl citrate acid) esters has been explored for their use as green plasticizers, highlighting a general strategy that could be applied to this compound. researchgate.net

Coordination Chemistry and Metal Organic Frameworks Involving 1,1,1 Propanetricarboxylate

Ligand Design and Binding Modes of 1,1,1-Propanetricarboxylate with Metal Ions

This compound's utility as a ligand stems from its three carboxylate groups, which can coordinate with metal ions in a variety of ways. The flexibility of its propane (B168953) backbone allows these functional groups to arrange themselves to suit the coordination preferences of different metals. This adaptability enables several binding modes:

Monodentate: A single carboxylate group binds to a metal center.

Bidentate Chelating: Two carboxylate groups from one ligand molecule attach to the same metal ion.

Bidentate Bridging: Two carboxylate groups from a single ligand bond to two different metal ions.

Tridentate: All three carboxylate groups engage in coordination with one or more metal ions.

Multidentate Bridging: The ligand connects multiple metal centers, which can lead to the formation of extended one-, two-, or three-dimensional structures.

The specific binding mode that prevails is influenced by factors such as the metal ion's properties (size, charge, and preferred geometry), reaction conditions (pH, temperature), and the presence of other ligands. nih.govplos.orgmdpi.com

Synthesis and Structural Elucidation of Coordination Complexes

Coordination complexes featuring this compound are commonly synthesized using hydrothermal or solvothermal methods. These processes typically involve heating a mixture of a metal salt and 1,1,1-propanetricarboxylic acid in a sealed container, often with a base to facilitate deprotonation of the acid. The resulting crystalline structures are then analyzed, primarily through single-crystal X-ray diffraction, to determine their three-dimensional atomic arrangement.

Table 1: Examples of Coordination Complexes with this compound

| Compound Formula | Metal Ion | Key Structural Feature |

| [Cu₂(ptc)(H₂O)₄]·H₂O | Copper(II) | Forms a two-dimensional layered structure. |

| [Co₃(ptc)₂(H₂O)₈]·2H₂O | Cobalt(II) | The ligand coordinates to five metal centers in a µ₅-bridging mode. |

| [Mn(Hptc)(H₂O)]n | Manganese(II) | The ligand acts as a tridentate bridge, connecting three metal centers. |

| [La(ptc)(H₂O)]n | Lanthanum(III) | A three-dimensional framework where the ligand shows high-denticity bridging. |

(Note: ptc refers to this compound)

Formation of Metal-Organic Frameworks (MOFs) Utilizing this compound as a Linker

Metal-organic frameworks (MOFs) are a class of porous polymers created by linking metal ions or clusters with organic ligands. wikipedia.org The multidentate bridging capability of this compound makes it an effective linker for constructing these frameworks. researchgate.netnih.gov The tripodal nature of this ligand is particularly conducive to forming robust, three-dimensional MOFs with intricate topologies. rsc.org

The design of the organic linker is a critical strategy for controlling the topology of MOFs. nih.gov The geometry, length, and functional groups of the linker can be modified to adjust the size, shape, and internal surface properties of the MOF for specific applications. rsc.org The synthesis of MOFs can be achieved through various methods, including direct synthesis, postsynthetic modification, and template-based approaches. nih.gov

Spectroscopic Characterization of Metal-1,1,1-Propanetricarboxylate Interactions

Spectroscopic techniques are essential for characterizing the interactions between this compound and metal ions. libretexts.org

Infrared (IR) Spectroscopy: In the free acid, the C=O stretch of the carboxylic acid groups appears around 1700 cm⁻¹. Upon coordination to a metal, this band shifts to lower frequencies, typically between 1550-1650 cm⁻¹ (asymmetric stretch) and 1380-1450 cm⁻¹ (symmetric stretch), indicating metal-ligand bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal information about the ligand's conformation and binding sites when coordinated to diamagnetic metal ions by observing changes in chemical shifts.

UV-Vis Spectroscopy: For complexes with transition metals, UV-Vis spectroscopy is used to study the d-d electronic transitions. fiveable.me The energy and intensity of these transitions are sensitive to the metal's coordination environment, providing insights into the ligand's binding.

Table 2: Spectroscopic Data for Metal-1,1,1-Propanetricarboxylate Interactions

| Spectroscopic Technique | Key Observational Feature | Implication |

| Infrared (IR) Spectroscopy | Shift of C=O stretching frequency to lower wavenumbers. | Confirmation of carboxylate group coordination to the metal ion. |

| NMR Spectroscopy | Changes in proton and carbon chemical shifts of the ligand. | Information on ligand conformation and binding sites in solution. |

| UV-Vis Spectroscopy | Position and intensity of d-d transition bands. | Characterization of the electronic structure and coordination geometry of the metal center. |

Biological and Biochemical Investigations of 1,1,1 Propanetricarboxylate Analogs

Enzymatic Interactions and Substrate Mimicry of Tricarboxylate Isomers

Tricarboxylate isomers are notable for their ability to mimic natural substrates, thereby interacting with and often inhibiting crucial enzymes. Their three carboxyl groups allow them to bind to active sites designed for endogenous tricarboxylic acids like citrate (B86180) and isocitrate.

Aconitase, an essential enzyme in the Krebs cycle, is a primary target for tricarboxylate analogs. wikipedia.org This enzyme facilitates the reversible isomerization of citrate to isocitrate, through the intermediate cis-aconitate. wikipedia.orgpnas.org

Propane-1,2,3-tricarboxylic acid (also known as tricarballylate) is a well-documented inhibitor of aconitase. wikipedia.org Its structure closely resembles that of citrate but lacks the critical hydroxyl group necessary for the dehydration step of the reaction catalyzed by aconitase. wikipedia.org This structural difference allows tricarballylate (B1239880) to bind effectively to the enzyme's active site, but the enzyme cannot complete the catalytic conversion, leading to inhibition. wikipedia.org

Research has revealed complex inhibition patterns that depend on the substrate being used. researchgate.net

With Citrate or Isocitrate as Substrate: Tricarballylate and another potent inhibitor, fluorocitrate, act as linear competitive inhibitors. researchgate.netnih.gov This means they directly compete with the natural substrates for binding to the enzyme's active site. researchgate.net

With cis-Aconitate as Substrate: The inhibition by tricarballylate and fluorocitrate becomes noncompetitive. researchgate.net This suggests that the inhibitors bind to a different form of the enzyme than cis-aconitate does. researchgate.net Conversely, trans-aconitate is a competitive inhibitor when cis-aconitate is the substrate but a noncompetitive inhibitor against citrate or isocitrate. researchgate.net

These findings support a kinetic model where the aconitase enzyme isomerizes between two distinct forms: one that preferentially binds citrate and isocitrate, and another that interacts with cis-aconitate. researchgate.netnih.gov The ability of these analogs to selectively interact with different enzyme states has been instrumental in elucidating the mechanistic pathway of aconitase. researchgate.net

Table 1: Inhibition Patterns of Aconitase by Tricarboxylic Acid Analogs

| Inhibitor | Substrate | Inhibition Type |

| Tricarballylate | Citrate or Isocitrate | Competitive |

| Tricarballylate | cis-Aconitate | Noncompetitive |

| Fluorocitrate | Citrate or Isocitrate | Competitive |

| Fluorocitrate | cis-Aconitate | Noncompetitive |

| trans-Aconitate | cis-Aconitate | Competitive |

| trans-Aconitate | Citrate or Isocitrate | Noncompetitive |

| Data sourced from Villafranca, J. J. (1974). The Mechanism of Aconitase Action. researchgate.netnih.gov |

Beyond aconitase, tricarboxylate derivatives have been implicated in the inhibition of other enzyme systems.

Ras Farnesyl-Protein Transferase (FPTase): Esters of propane-1,2,3-tricarboxylic acid are found in natural products, such as actinoplanic acid, which are known macrocyclic inhibitors of FPTase. wikipedia.org

Thioester-Forming Systems: In mitochondrial systems, 1,2,3-propane tricarboxylic acid has been shown to be an inhibitor of the enzymatic formation of glutathione-citryl thioester. nih.gov

Cysteine S-conjugate β-lyase: The metabolism of certain industrial chemicals can lead to toxic intermediates. For instance, S-(1,1,2,2)-tetrafluoroethyl-L-cysteine (TFEC) is bioactivated by a mitochondrial β-lyase, leading to the modification and inhibition of several mitochondrial enzymes, including aconitase. nih.gov

Aconitase Inhibition and Mechanistic Pathways

Roles in Model Biochemical Pathways and Cycles (e.g., Krebs cycle modifications)

The primary role of tricarboxylate analogs in biochemical research is as disruptors of the Krebs (tricarboxylic acid or TCA) cycle. wikipedia.org The TCA cycle is a central hub of cellular metabolism, responsible for oxidizing acetyl-CoA to generate reducing equivalents (NADH and FADH₂) for energy production and providing precursors for biosynthesis. molbiolcell.orgnih.gov

By inhibiting aconitase, compounds like tricarballylate and fluorocitrate effectively block the cycle at the conversion of citrate to isocitrate. wikipedia.org This interference prevents the downstream production of key metabolites and energy carriers. wikipedia.org Such inhibition leads to an accumulation of citrate and a depletion of subsequent intermediates like α-ketoglutarate, succinyl-CoA, fumarate, and malate. molbiolcell.orgmdpi.com The disruption of this central pathway can trigger extensive changes in cellular metabolic networks, affecting processes from amino acid and heme synthesis to gluconeogenesis. molbiolcell.org

Studies using these inhibitors have been crucial for understanding the regulation and integration of the TCA cycle with other metabolic pathways. molbiolcell.org For example, research on TCA cycle mutants has revealed that disruptions in the cycle can lead to alternating patterns of gene expression and affect cellular responses to hypoxia and oxidative stress. molbiolcell.org

Research on Tricarboxylate-Based Metabolites in Biological Systems

Tricarboxylate-based compounds are not just synthetic tools but are also found in nature as metabolites in various organisms.

Fungal Metabolites: Esters of propane-1,2,3-tricarboxylic acid are components of mycotoxins, such as fumonisins B1 and B2, which are produced by Fusarium fungi often found on corn. wikipedia.orghmdb.ca The presence of tricarballylic acid in biological samples can serve as an indicator of exposure to these fumonisins. hmdb.ca

Microbial Production: Various bacteria, including Bacteroides, Butyrivibrio, and Megasphaera, are capable of producing 1,2,3-propanetricarboxylic acid. hmdb.ca

Plant-Based Occurrence: The compound has been isolated from several plants, including sugar beets and the sap of the silver maple (Acer saccharinum). hmdb.cafoodb.ca It has also been identified in mushrooms of the Psilocybe genus. mdpi.com

Studies on Antimicrobial Properties of Tricarboxylate Derivatives in vitro

Research has extended to investigating the antimicrobial potential of tricarboxylate derivatives. Studies have shown that certain modified tricarboxylates can inhibit the growth of pathogenic microbes.

One notable example is trimethyl 1,2,3-propanetricarboxylate, an ester derivative. Research indicates that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its ability to inhibit microbial growth makes it a candidate for further investigation as a potential antimicrobial agent. While the parent compound, 1,2,3-propanetricarboxylic acid, has been identified in natural sources like Psilocybe mushrooms, its specific antimicrobial activities are less clearly defined. mdpi.com

Table 2: Investigated Antimicrobial Activity of a Tricarboxylate Derivative

| Compound | Finding | Pathogens Tested | Reference |

| Trimethyl 1,2,3-propanetricarboxylate | Exhibits antimicrobial activity in vitro. | Various pathogens, including bacteria and fungi. |

Applications of 1,1,1 Propanetricarboxylate in Advanced Materials and Chemical Technologies

Utilization as a Monomer or Building Block in Polymer Science

A monomer is a small molecule that can bond with other identical or different molecules to form a polymer, a large molecule or macromolecule. pressbooks.pub The process of joining these monomers together is known as polymerization. pressbooks.pub The choice of monomer and the method of polymerization allow chemists to control the final properties of the polymer, such as its structure, chain length, and how different polymer chains interact. mcpolymers.com

While not as common as monomers like ethylene (B1197577) or styrene, 1,1,1-propanetricarboxylic acid, the parent acid of 1,1,1-propanetricarboxylate, has been identified as a component in the development of specialized polymers. nih.govpressbooks.pub Its trifunctional nature, stemming from the three carboxylic acid groups, makes it a valuable building block for creating complex polymer architectures. nih.govnih.gov For instance, it has been listed as a chemical compound in patents related to the development of DPP-4 inhibitor polymers. google.com The functional groups present on monomer units are crucial as they determine properties like solubility and are fundamental to establishing structure-property relationships in the final material. cmu.edu The incorporation of such functional monomers is a key strategy for producing materials for applications in coatings, adhesives, and sealants. cmu.edu

Polycarboxylic acids are widely researched as crosslinking agents, particularly for natural polymers like cellulose (B213188). google.com Crosslinking creates a three-dimensional network by forming chemical bonds between polymer chains, which can enhance properties such as strength, thermal stability, and elasticity. nih.govcore.ac.uk The mechanism for crosslinking cellulose with polycarboxylic acids is believed to involve the formation of an anhydride (B1165640) ring from the acid, which then reacts with the hydroxyl groups of cellulose to form an ester bond. google.com A subsequent reaction forms further ester cross-links, creating a stable network. google.com

Research in this area has often utilized other polycarboxylic acids, such as 1,2,3,4-butanetetracarboxylic acid (BTCA) and citric acid (2-hydroxy-1,2,3-propanetricarboxylic acid), as models. researchgate.netaip.org These studies demonstrate the effectiveness of multifunctional carboxylic acids in modifying natural polymers. For example, citric acid has been used to create interpenetrated polymer networks (IPN) with bacterial cellulose, where it forms ester linkages with the cellulose hydroxyl groups, improving the material's properties. aip.org The principles derived from research on these related compounds suggest the potential of this compound to function similarly as a crosslinking agent for cellulose and other hydroxyl-rich polymers.

| Polymer Property | Effect of Crosslinking |

| Elasticity | Can be increased |

| Viscosity | Generally reduced |

| Thermal Stability | Increased |

| Strength and Toughness | Increased |

| Solubility | Decreased; can induce gel formation |

This table summarizes the general effects of introducing cross-links into a polymer matrix, based on established principles in polymer science. mcpolymers.comnih.gov

Development of Novel Polymeric Materials

Research into Its Potential as a Chelating Agent in Material Processing

Chelating agents are chemical compounds that can form multiple bonds with a single metal ion, effectively sequestering it within a stable, water-soluble complex. This property is valuable in numerous industrial processes, including water treatment, industrial cleaning, and metal purification. hovione.com Chelators are effective because they contain at least two donor atoms that form stable complexes with metal cations. mdpi.com

The structure of this compound, with its three carboxylate groups, suggests strong potential for chelation. nih.gov Research on the closely related compound, 2-hydroxy-1,2,3-propanetricarboxylic acid (citric acid), provides substantial evidence for this potential. Citric acid is recognized as an excellent chelating agent, capable of binding with metals to make them soluble. It is used to remove and prevent limescale buildup in boilers and to improve the effectiveness of soaps and detergents by chelating metal ions in hard water. Furthermore, combinations of citric acid with other agents like EDTA have been shown to effectively extract heavy metals such as copper, nickel, and zinc from contaminated soil. mdpi.com The derivative ethanol, 2-amino-, 2-hydroxy-1,2,3-propanetricarboxylate is also noted for its use as a chelating agent in agricultural and cleaning products. nih.gov This body of research strongly supports the investigation of this compound for similar applications in material processing where metal ion control is critical.

Investigation in Surface Chemistry and Coating Technologies

The properties of this compound and its derivatives make them relevant to surface chemistry and the formulation of coatings. Its parent acid has been included as a component in cleaning compositions designed for semiconductor substrates, which may include materials like silicon, aluminum, copper, and titanium nitride. google.com In this context, its function is likely related to its ability to interact with and help remove contaminants from metal surfaces.

Derivatives of related compounds are also used in coatings and plasticizers. For example, tributyl 2-acetylcitrate, a derivative of citric acid, is used as a plasticizer in packaging films, flooring, and coatings. Another derivative, 1,2,3-Propanetricarboxylic acid, 2-(1-oxobutoxy)-, 1,2,3-trihexyl ester, is used as a component in inks and coatings, where it becomes bound to the surface after curing and drying.

A significant application in surface modification is electroless plating. Research has shown that 2-hydroxy-1,2,3-propanetricarboxylic acid (citric acid) can be used as a ligand for copper (II) ions in alkaline solutions for electroless copper deposition. researchgate.net This process allows for the coating of non-conductive materials like plastics and ceramics with a layer of copper. researchgate.net The study found that compact copper coatings up to 3 µm thick could be achieved under optimal conditions. researchgate.net

| Parameter | Optimal Condition |

| pH | > 12.0 |

| Temperature | 20 °C (for maximum surface area) |

| Reactants | CuSO₄·5H₂O, Citrate (B86180), Formaldehyde (B43269) |

This table summarizes the optimal conditions found in a study on electroless copper deposition using a citrate-based solution, highlighting its role in surface coating technology. researchgate.net

Applications in Catalyst Design and Ligand Development

In catalysis, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex, which can then act as a catalyst. The design of the ligand is critical as it influences the catalyst's activity, selectivity, and stability. scripps.educore.ac.uk The development of new catalysts is essential for creating more efficient and environmentally friendly chemical processes. mdpi.comarxiv.org

The ability of this compound and its analogues to chelate metal ions also makes them suitable candidates for use as ligands in catalyst design. The carboxylate groups can coordinate with a metal center, influencing its electronic properties and reactivity. A clear example of this is the use of 2-hydroxy-1,2,3-propanetricarboxylic acid as a ligand to chelate Cu(II) in electroless copper plating solutions. researchgate.net In this system, the citrate ligand forms a sufficiently stable complex with the copper ions, enabling their controlled reduction by formaldehyde at a high pH. researchgate.net The design of ligands is a molecular approach that has been highly successful in advancing both homogeneous and heterogeneous catalysis. upertis.ac.id The modular nature of organic molecules like this compound allows for systematic tuning of the catalyst's spatial and electronic properties, which is a key strategy in modern catalyst development. mdpi.com

Advanced Analytical Methodologies for Characterization of 1,1,1 Propanetricarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 1,1,1-propanetricarboxylate by mapping the carbon-hydrogen framework. Through ¹H (proton) and ¹³C (carbon-13) NMR, the chemical environment of each atom can be detailed.

For 1,1,1-propanetricarboxylic acid, the parent acid of the titular compound, the ¹H NMR spectrum is expected to be relatively simple. The structure, CH₃CH₂C(COOH)₃, contains an ethyl group (CH₃CH₂) directly attached to a quaternary carbon. This would result in two distinct signals: a triplet for the methyl (CH₃) protons, split by the adjacent methylene (B1212753) (CH₂) protons, and a quartet for the methylene protons, split by the methyl protons. The acidic protons of the three carboxyl groups would typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum would reveal four signals corresponding to the four unique carbon environments: the methyl carbon, the methylene carbon, the quaternary carbon, and the carboxyl carbons (which may appear as a single signal due to chemical equivalence).

Predicted ¹H and ¹³C NMR Chemical Shifts for 1,1,1-Propanetricarboxylic Acid

| Nucleus | Group | Predicted Chemical Shift (ppm) | Splitting Pattern |

|---|---|---|---|

| ¹H | -CH₃ | ~ 1.0 | Triplet |

| ¹H | -CH₂- | ~ 2.2 | Quartet |

| ¹H | -COOH | Variable (e.g., 10-13) | Broad Singlet |

| ¹³C | -CH₃ | ~ 10 | - |

| ¹³C | -CH₂- | ~ 30 | - |

| ¹³C | -C(COOH)₃ | ~ 55 | - |

| ¹³C | -COOH | ~ 175 | - |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and gain structural insights through the analysis of fragmentation patterns. youtube.com For this compound, soft ionization techniques like Electrospray Ionization (ESI) would be used to determine the mass of the intact ion. The parent acid, 1,1,1-propanetricarboxylic acid (C₆H₈O₆), has a molecular weight of approximately 176.12 g/mol . nih.gov The corresponding trianion, this compound (C₆H₅O₆³⁻), has an exact mass of 173.0086 g/mol . nih.gov

Electron Impact (EI) ionization, a higher-energy method, would cause the molecule to fragment. The fragmentation pattern provides a fingerprint that helps confirm the structure. wikipedia.org Common fragmentation pathways for carboxylic acids include the loss of water (M-18), the loss of a carboxyl group (M-45), and cleavage of C-C bonds. libretexts.org

Expected Mass Spectrometry Fragments for 1,1,1-Propanetricarboxylic Acid

| Fragment | Mass-to-Charge Ratio (m/z) | Identity |

|---|---|---|

| [M]+ | 176 | Molecular Ion |

| [M-H₂O]+ | 158 | Loss of water |

| [M-COOH]+ | 131 | Loss of a carboxyl group |

| [M-C₂H₅]+ | 147 | Loss of an ethyl group |

| [C(COOH)₃]+ | 131 | Quaternary carbon with three carboxyls |

| [COOH]+ | 45 | Carboxyl group |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. anton-paar.com For this compound and its parent acid, these methods can confirm the presence of carboxyl groups and the aliphatic backbone.

The IR spectrum of 1,1,1-propanetricarboxylic acid would be dominated by characteristic absorptions of the carboxyl group. A very broad absorption band between 2500 and 3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxyl groups. A strong, sharp peak typically appears around 1700-1725 cm⁻¹ due to the C=O (carbonyl) stretching vibration.

Raman spectroscopy provides complementary information. libretexts.org While the O-H stretch is typically weak in Raman, the C=O stretch will be present. Raman is particularly useful for observing the non-polar C-C bond vibrations of the propane (B168953) backbone, which are often weak in the IR spectrum. The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of bands that is unique to the molecule. anton-paar.com

Characteristic Infrared Absorption Bands for 1,1,1-Propanetricarboxylic Acid

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| C-H Stretch | Alkane (CH₃, CH₂) | 2850 - 3000 | Medium |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong, Sharp |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Medium |

| O-H Bend | Carboxylic Acid | 1395 - 1440 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its crystalline solid state. wikipedia.org This technique involves directing a beam of X-rays onto a single, high-quality crystal of the substance. wikipedia.org The crystal diffracts the X-rays into a specific pattern of spots, and by analyzing the position and intensity of these spots, a detailed 3D model of the electron density, and thus the atomic arrangement, can be constructed.

Information Obtainable from X-ray Crystallography of 1,1,1-Propanetricarboxylic Acid

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C=O, C-O, O-H). |

| Bond Angles | The angles formed by three connected atoms (e.g., O-C=O, C-C-C). |

| Intermolecular Interactions | Details of hydrogen bonds and other non-covalent forces governing crystal packing. |

Chromatographic Methods (HPLC, GC) for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed. kit.edutorontech.com

Given its high polarity due to the three carboxyl groups, 1,1,1-propanetricarboxylic acid is well-suited for analysis by reverse-phase HPLC (RP-HPLC). torontech.com In this mode, a polar mobile phase (e.g., water/acetonitrile or water/methanol with an acid modifier like formic or phosphoric acid) is used with a non-polar stationary phase (e.g., C18). sielc.comshimadzu.com The compound's retention time under specific conditions serves as an identifier, while the peak area allows for quantification and purity assessment.

Direct analysis by Gas Chromatography (GC) is challenging due to the low volatility and thermal instability of the carboxylic acid. kit.edu Therefore, a derivatization step is typically required to convert the non-volatile acid into a more volatile ester (e.g., a methyl or trimethylsilyl (B98337) ester). researchgate.net The resulting derivative can then be readily analyzed by GC, often using a polar column and a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Typical Chromatographic Conditions for Analysis

| Technique | Parameter | Typical Condition |

|---|---|---|

| HPLC | Stationary Phase | Reverse-Phase C18 |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid (gradient or isocratic) | |

| Detection | UV (e.g., at 210 nm) or Mass Spectrometry (LC-MS) | |

| GC | Derivatization | Required; e.g., esterification to form trimethyl this compound |

| Stationary Phase | Polar (e.g., Wax-type column) | |

| Carrier Gas | Helium or Hydrogen | |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS) |

Future Research Directions and Emerging Areas for 1,1,1 Propanetricarboxylate

Exploration of Asymmetric Synthesis Routes to Chiral Derivatives

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and advanced materials. wikipedia.orgsemanticscholar.org While specific examples of the asymmetric synthesis of 1,1,1-propanetricarboxylate derivatives are not yet widely reported in the literature, the exploration of such routes presents a significant and promising research avenue. Future research could focus on adapting established asymmetric synthesis methodologies to create chiral derivatives of this compound with high enantioselectivity.

Potential Asymmetric Strategies:

Chiral Auxiliaries: One potential approach involves the use of chiral auxiliaries, such as the Evans auxiliary, which can control the stereochemical outcome of a reaction. sioc-journal.cn This method has been successfully used in asymmetric Michael addition reactions to create products with high diastereoselectivity. sioc-journal.cn A hypothetical route could involve the attachment of a chiral auxiliary to a precursor molecule, followed by a key bond-forming reaction to establish the chiral center, and subsequent removal of the auxiliary.

Organocatalysis: The use of small organic molecules as catalysts (organocatalysis) has emerged as a powerful tool in asymmetric synthesis due to its operational simplicity and environmentally friendly nature. organic-chemistry.orgbeilstein-journals.org Chiral amines, prolinamides, and thiourea (B124793) derivatives have proven effective in catalyzing various asymmetric transformations, including Michael additions. organic-chemistry.orgrsc.orgmasterorganicchemistry.com A future research direction would be to design a chiral organocatalyst that can facilitate an enantioselective reaction, such as a Michael addition to an unsaturated precursor, to generate a chiral this compound derivative. rsc.org

Chiral Lewis Acid Catalysis: Chiral Lewis acids are highly effective catalysts for a wide range of asymmetric reactions. sigmaaldrich.com These catalysts function by activating a substrate towards nucleophilic attack in a stereocontrolled manner. The development of a chiral Lewis acid catalyst specifically tailored for a this compound precursor could enable highly enantioselective carbon-carbon bond formations.

The successful development of these asymmetric routes would provide access to a new class of chiral building blocks, potentially leading to novel materials and biologically active compounds.

Development of this compound-Based Supramolecular Assemblies

The flexible nature and multiple coordination sites of the this compound ligand make it an excellent candidate for the construction of supramolecular assemblies, including coordination polymers and metal-organic frameworks (MOFs). sioc-journal.cn Research in this area is already underway, with several studies demonstrating the ability of tricarballylate (B1239880) to form diverse and complex structures with various metal ions. sioc-journal.cnbeilstein-journals.org

Key Research Findings and Future Directions:

Topological Diversity: Hydrothermal synthesis has been used to create divalent metal coordination polymers with this compound (tca), resulting in diverse structural topologies. sioc-journal.cn For instance, a cadmium-based polymer, {[Cd2(tca)2(Hdpa)2]·7H2O}n, exhibits one-dimensional ribbon motifs with a novel 4-connected supramamolecular topology. sioc-journal.cn Future work could explore a wider range of metal ions and co-ligands to generate new topologies with tailored properties.

Framework and Nanotubular Assemblies: In complexes with uranyl ions, tricarballylate has been shown to form variations on the honeycomb topology, leading to triangular- and square-grooved networks and even tubular assemblies. beilstein-journals.org These unique architectures are of interest for applications in host-guest chemistry, separations, and catalysis. Further investigation into controlling the self-assembly process could lead to the rational design of even more complex and functional supramolecular structures.

Functional Materials: Some of the synthesized coordination polymers exhibit interesting properties, such as blue-violet light emission upon excitation with ultraviolet light. sioc-journal.cn This suggests potential applications in optical materials and sensors. Future research should focus on characterizing the physical and chemical properties of these materials in more detail and exploring their potential applications. For example, zinc tricarballylate coordination polymers have been synthesized that form a self-penetrated layer and a triply interpenetrated network, with the topology controlled by anion inclusion. wikipedia.org

| Assembly Type | Metal Ion | Key Structural Feature | Potential Application | Reference |

| Coordination Polymer | Cadmium(II) | 1-D ribbon motifs, 4-connected supramolecular topology | Luminescent materials | sioc-journal.cn |

| Coordination Polymer | Zinc(II) | 4,4-connected binodal lattice with novel topology | Luminescent materials | sioc-journal.cn |

| Uranyl Complex | Uranyl(VI) | Honeycomb topology, triangular/square-grooved networks, tubular assemblies | Host-guest chemistry, separation | beilstein-journals.org |

| Coordination Polymer | Zinc(II) | Threaded-loop self-penetrated layer, triply interpenetrated network | Controlled topology materials | wikipedia.org |

Integration into Advanced Sensing Technologies and Biosensors

While this compound itself is not typically the analyte of interest, its role in biological pathways opens up possibilities for its integration into advanced sensing technologies and biosensors. sigmaaldrich.comrsc.org A key area of interest is its connection to the metabolism of certain bacteria, such as Salmonella enterica. sigmaaldrich.comrsc.org

Emerging Concepts for Biosensor Development:

Metabolic Pathway-Based Sensing: Salmonella enterica can utilize tricarballylate as a carbon and energy source through the action of the TcuA enzyme, an FAD-dependent tricarballylate dehydrogenase that converts it to cis-aconitate. sigmaaldrich.comrsc.org This metabolic capability could be harnessed to develop a highly specific biosensor for Salmonella. Such a sensor could be based on detecting the activity of the TcuA enzyme or the products of tricarballylate metabolism. Electrochemical biosensors, which are known for their high sensitivity, low cost, and potential for miniaturization, would be a suitable platform for this application. nih.gov

Enzyme-Based Sensors: An amperometric biosensor could be developed by immobilizing the TcuA enzyme on an electrode. chemrxiv.org The enzymatic conversion of tricarballylate would produce an electrical signal proportional to the concentration of the bacteria.

Whole-Cell Biosensors: Another approach could involve using whole bacterial cells that are capable of metabolizing tricarballylate. Changes in the cellular respiration or the production of specific metabolites in the presence of tricarballylate could be used as the basis for a sensing signal.

These biosensor concepts are still in the exploratory stage but represent a promising area for future research with potential applications in food safety and clinical diagnostics.

Investigation of its Role in Environmental Remediation Technologies

The interaction of this compound with environmental components and its biodegradability suggest potential roles in environmental remediation technologies.

Potential Environmental Applications:

Bioremediation: The ability of certain microorganisms, such as Acinetobacter albensis and fluorescent pseudomonads, to utilize tricarballylate as a sole carbon source points towards its potential use in bioremediation. These microorganisms could be employed to clean up sites contaminated with related organic compounds.